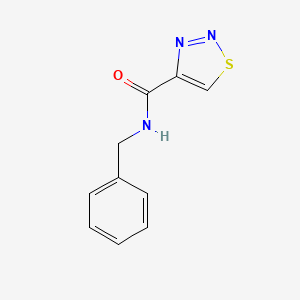

N-benzyl-1,2,3-thiadiazole-4-carboxamide

Description

Overview of Thiadiazole Core Structures and Their Significance in Chemical Research

Thiadiazoles are five-membered aromatic heterocyclic compounds that incorporate one sulfur atom and two nitrogen atoms within the ring. utq.edu.iqisres.org The presence of these heteroatoms imparts unique physicochemical properties, including enhanced membrane permeability and the ability to act as versatile hydrogen bond acceptors. isres.org The inductive effect of the sulfur atom results in a weakly basic structure with considerable aromaticity, contributing to the stability of the ring. isres.org These characteristics make the thiadiazole scaffold a privileged structure in medicinal and materials chemistry. isres.orgnih.gov

Classification of Thiadiazole Isomers in Heterocyclic Chemistry

Thiadiazole exists in four distinct regioisomeric forms, differentiated by the relative positions of the sulfur and nitrogen atoms in the five-membered ring. utq.edu.iqisres.orgmdpi.commdpi.com This structural diversity allows for fine-tuning of the electronic and steric properties of derivative compounds.

Table 1: Isomeric Forms of Thiadiazole

| Isomer | Description |

|---|---|

| 1,2,3-Thiadiazole (B1210528) | Features one sulfur and two adjacent nitrogen atoms (S-N-N). chemicalbook.com |

| 1,2,4-Thiadiazole | Contains the heteroatoms in a S-N-C-N arrangement. |

| 1,2,5-Thiadiazole | The heteroatoms are arranged in a N-S-N sequence. |

| 1,3,4-Thiadiazole (B1197879) | Features a C-N-N-C sequence with a sulfur atom at position 1. mdpi.com |

Each isomer presents a unique electronic distribution and potential for substitution, leading to a wide range of chemical reactivity and biological activity. mdpi.commdpi.com While the 1,3,4- and 1,2,4-isomers have been more extensively studied, the 1,2,3-thiadiazole scaffold holds significant potential for the development of novel bioactive molecules. isres.org

Pharmacophore Properties and Biological Relevance of Thiadiazole Scaffolds

The thiadiazole nucleus is a versatile pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. nih.gov The inclusion of the toxophoric -N=C-S- group is often associated with the diverse biological activities observed in thiadiazole derivatives. oaji.net Research has demonstrated that compounds incorporating a thiadiazole ring exhibit a broad spectrum of pharmacological effects. isres.orgmdpi.com This has led to their investigation and application in numerous therapeutic areas.

Table 2: Selected Biological Activities of Thiadiazole Derivatives | Biological Activity | Description | References | | :--- | :--- | :--- | | Anticancer | Compounds show activity against various cancer cell lines, including breast cancer. mdpi.commdpi.comnih.gov | | Antimicrobial | Includes antibacterial and antifungal properties against a range of pathogens. mdpi.commdpi.com | | Antiviral | Activity has been reported against viruses such as HIV-1 and Tobacco Mosaic Virus (TMV). mdpi.comencyclopedia.pub | | Anti-inflammatory | Derivatives have demonstrated potential in reducing inflammation. mdpi.comoaji.net | | Anticonvulsant | Certain thiadiazoles have been investigated for their ability to prevent seizures. mdpi.comnih.gov | | Antiparasitic | Efficacy against parasites causing diseases like leishmaniasis has been shown. nih.gov | | Plant Activators | Used in agriculture to induce systemic acquired resistance in plants against diseases. mdpi.comencyclopedia.pub | | Insecticidal | Some derivatives exhibit potent activity against various insect pests. mdpi.com |

The ability of the thiadiazole ring to serve as a bioisostere for other chemical groups, such as the pyrimidine (B1678525) ring, further enhances its utility in drug design, allowing it to interact with biological targets involved in processes like DNA replication. nih.gov

Strategic Importance of the 1,2,3-Thiadiazole-4-carboxamide (B1266815) Moiety

Within the family of thiadiazoles, the 1,2,3-thiadiazole isomer offers a unique structural motif for chemical exploration. The introduction of a carboxamide group at the 4-position creates a versatile scaffold, the 1,2,3-thiadiazole-4-carboxamide moiety, which has proven to be of strategic importance in developing new bioactive compounds.

This specific arrangement allows for further substitution on the amide nitrogen, providing a key point for modifying the molecule's properties. Research has highlighted the efficacy of this moiety in several areas:

Antiviral Activity : Substituted 1,2,3-thiadiazole-4-carboxamide derivatives have shown significant curative activity against plant viruses like the Tobacco Mosaic Virus (TMV). mdpi.com

Plant Health : These compounds have been identified as effective plant activators, capable of inducing resistance against a variety of plant diseases, in some cases performing better than commercial activators. mdpi.comencyclopedia.pub

Insecticidal Properties : Certain 1,2,3-thiadiazole carboxamides have been synthesized and evaluated for their insecticidal effects, demonstrating their potential as agrochemical agents. mdpi.com

The carboxamide linker serves as a stable and synthetically accessible bridge, allowing the combination of the 1,2,3-thiadiazole core with various other chemical fragments to explore structure-activity relationships (SAR).

Rationale for N-Benzyl Substitution in Thiadiazole Carboxamide Derivatives

The modification of a core chemical structure with specific substituents is a fundamental strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The introduction of an N-benzyl group to the 1,2,3-thiadiazole-4-carboxamide scaffold is a deliberate design choice with a strong scientific rationale.

While early studies on other classes of compounds suggested that N-alkylation diminished activity, it was later discovered that N-benzyl substitution could dramatically improve both binding affinity and functional activity at biological targets. nih.gov The benzyl (B1604629) group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (-CH2-) group, introduces several advantageous features:

Enhanced Binding Interactions : The aromatic phenyl ring of the benzyl group can participate in various non-covalent interactions with biological targets, such as pi-pi stacking, hydrophobic interactions, and van der Waals forces. These additional interactions can significantly increase the binding affinity of the molecule to its target receptor or enzyme.

Improved Physicochemical Properties : The benzyl group can influence the molecule's lipophilicity, which affects its ability to cross cellular membranes and reach its site of action. nih.gov

Structural Conformation : The presence of the benzyl group can orient the rest of the molecule into a more favorable conformation for binding to a specific target. nih.gov

Modulation of Activity : Substitutions on the phenyl ring of the N-benzyl group itself (e.g., with methoxy (B1213986) or halogen groups) can further fine-tune the electronic and steric properties of the compound, leading to significant changes in biological activity and selectivity. nih.govnih.govresearchgate.net

Studies on N-benzyl substituted phenethylamines and tryptamines have shown that this modification often increases affinity for serotonin (B10506) receptors. researchgate.netresearchgate.netacs.org This principle of using the N-benzyl group to enhance biological activity is broadly applicable and provides a strong justification for its use in the design of novel 1,2,3-thiadiazole-4-carboxamide derivatives.

Scope and Academic Relevance of Research on N-benzyl-1,2,3-thiadiazole-4-carboxamide

The study of this compound is a pertinent and active area of chemical research. Its relevance stems from the convergence of several key principles in modern drug and agrochemical discovery. The compound represents a modular design, combining three distinct and important chemical motifs: the biologically active 1,2,3-thiadiazole core, the versatile carboxamide linker, and the activity-enhancing N-benzyl group.

The academic relevance of this research includes:

Development of Novel Bioactive Agents : This class of compounds serves as a promising platform for discovering new leads for antiviral, insecticidal, and plant-activating agents. mdpi.com

Structure-Activity Relationship (SAR) Studies : The synthetic accessibility of these compounds allows for the systematic modification of each component (the thiadiazole ring, the linker, and the benzyl group) to build chemical libraries and conduct detailed SAR studies. This helps in understanding the precise structural requirements for a desired biological effect.

Exploration of New Synthetic Methodologies : The construction of the 1,2,3-thiadiazole ring, often via methods like the Hurd-Mori cyclization, and the subsequent amidation reactions provide fertile ground for synthetic organic chemistry research. isres.orgchemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3OS |

|---|---|

Molecular Weight |

219.27 g/mol |

IUPAC Name |

N-benzylthiadiazole-4-carboxamide |

InChI |

InChI=1S/C10H9N3OS/c14-10(9-7-15-13-12-9)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,14) |

InChI Key |

YOWSYJRSCSFLEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CSN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 1,2,3 Thiadiazole 4 Carboxamide and Its Analogues

Established Synthetic Routes for 1,2,3-Thiadiazole (B1210528) Ring Construction

The formation of the 1,2,3-thiadiazole ring is a critical step, and several named reactions have been developed for this purpose. These methods typically involve the cyclization of acyclic precursors containing the necessary nitrogen, carbon, and sulfur atoms in a suitable arrangement.

The Hurd-Mori synthesis is arguably the most common, versatile, and widely utilized method for preparing 1,2,3-thiadiazoles. thieme-connect.dewikipedia.org Discovered by Charles D. Hurd and Raymond I. Mori in 1955, this reaction involves the cyclization of hydrazones that possess an α-methylene group using thionyl chloride (SOCl₂). thieme-connect.dee-bookshelf.de The hydrazones are typically derived from ketones and are often N-acyl or N-sulfonyl derivatives, such as semicarbazones or N-tosylhydrazones. wikipedia.orgmdpi.com

The general mechanism proceeds through the reaction of the hydrazone with thionyl chloride. thieme-connect.de A study on the reaction kinetics suggests the mechanism involves an attack of thionyl chloride on the E-isomer of the hydrazone, followed by cyclization and elimination to form the stable 1,2,3-thiadiazole ring system. thieme-connect.de This method has been successfully applied to a wide range of substrates, including those containing other heterocyclic moieties like pyrazole and furan. mdpi.comresearchgate.net For instance, pyrazolyl-phenylethanones can be converted to their corresponding semicarbazones, which then undergo Hurd-Mori cyclization with thionyl chloride to yield pyrazolyl-substituted 1,2,3-thiadiazoles in good to excellent yields. mdpi.com Similarly, carboethoxyhydrazones of 5-acetyl-2-methylfuran-3-carboxamides undergo cyclization under Hurd-Mori conditions to furnish 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamides. researchgate.net

| Starting Material Type | Reagent | Product Type | Yield Range | Reference |

| Ketone Semicarbazones | Thionyl Chloride (SOCl₂) | Substituted 1,2,3-thiadiazoles | Good to Excellent | mdpi.com |

| N-Tosylhydrazones | Thionyl Chloride (SOCl₂) | Substituted 1,2,3-thiadiazoles | 44-98% | mdpi.com |

| Carboethoxyhydrazones | Thionyl Chloride (SOCl₂) | 4-substituted 1,2,3-thiadiazoles | Not specified | researchgate.net |

| Ionic Liquid Hydrazones | Thionyl Chloride (SOCl₂) | Substituted 1,2,3-thiadiazoles | 80-91% | mdpi.com |

The Wolff synthesis represents another classical and fundamental approach to the 1,2,3-thiadiazole ring system. thieme-connect.deresearchgate.netisres.org This method is characterized by the heterocyclization of α-diazo thiocarbonyl compounds. thieme-connect.deresearchgate.net The required α-diazo thioketone intermediate can be generated in several ways. One common pathway involves the introduction of a diazo group into a compound already containing a thiocarbonyl (C=S) bond. e-bookshelf.de Alternatively, a thiocarbonyl group can be introduced at the α-position to an existing diazo group, for example, by treating a diazo carbonyl compound with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. thieme-connect.de The resulting α-diazo thiocarbonyl intermediate then undergoes spontaneous cyclization to form the 1,2,3-thiadiazole ring. thieme-connect.de This reaction is believed to proceed via a Wolff-type heterocyclization mechanism. researchgate.net

| Precursor Type | Thionating Agent | Key Intermediate | Yield Range | Reference |

| Diazo carbonyl compound | Lawesson's Reagent | α-diazo thiocarbonyl | Excellent (e.g., 95%) | thieme-connect.de |

| Diazo carbonyl compound | Phosphorus Pentasulfide | α-diazo thiocarbonyl | Not specified | thieme-connect.de |

| α-Amino ketones | Ammonium Hydrosulfide | Diazo ketone, then α-diazo thiocarbonyl | Not specified | thieme-connect.de |

The Pechmann synthesis, first described by Pechmann and Nold in 1896, is one of the earliest reported methods for constructing the 1,2,3-thiadiazole ring. thieme-connect.deresearchgate.netisres.org This pathway involves the [3+2] cycloaddition reaction of a diazoalkane with a compound containing a carbon-sulfur double bond, typically an isothiocyanate. thieme-connect.deresearchgate.net For example, the reaction of diazomethane with phenyl isothiocyanate yields N-phenyl-1,2,3-thiadiazol-5-amine as the sole product. thieme-connect.de The scope of the reaction can be somewhat limited; for instance, methyl isothiocyanate was reported not to react with diazomethane at room temperature. thieme-connect.de However, variations using substituted isothiocyanates, such as carbamoyl isothiocyanates, have been shown to produce substituted 1,2,3-thiadiazoles in moderate to good yields. thieme-connect.de

| Diazo Compound | Thio-Component | Product Type | Yield Range | Reference |

| Diazomethane | Phenyl isothiocyanate | 5-Amino-1,2,3-thiadiazole | Not specified | thieme-connect.de |

| Diazoalkanes | Carbamoyl isothiocyanates | 5-Amino-1,2,3-thiadiazole | 40-60% | thieme-connect.de |

| Ethyl diazoacetate | 1,1′-(thioxomethylene)bis-1H-imidazole | 4,5-Disubstituted-1,2,3-thiadiazole | Excellent | thieme-connect.de |

More recently, modern metal-free synthetic routes have been developed as alternatives to classical methods. One of the most efficient is the iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur. nih.govresearchgate.net This transformation has emerged as a powerful method for synthesizing 4-aryl-1,2,3-thiadiazoles. nih.gov The reaction is typically performed using molecular iodine (I₂) as the catalyst in dimethyl sulfoxide (DMSO), which acts as both the solvent and an oxidant. nih.govresearchgate.net The role of DMSO is crucial; it facilitates the regeneration of the iodine catalyst by oxidizing the hydrogen iodide (HI) byproduct, allowing the catalytic cycle to continue. nih.gov When other solvents like toluene or DMF are used, the reaction proceeds poorly. nih.gov This method is valued for its operational simplicity, high step-economy (often performed as a one-pot synthesis from the corresponding ketone), broad substrate scope, and scalability. nih.govresearchgate.net Catalysts such as tetrabutylammonium iodide (TBAI) have also been successfully employed, serving as a practical improvement to the Hurd-Mori reaction. mdpi.comorganic-chemistry.org

| N-Tosylhydrazone Source | Sulfur Source | Catalyst System | Key Features | Yield | Reference |

| Acetophenone tosylhydrazone | Elemental Sulfur (S₈) | I₂ / DMSO | Metal-free, DMSO as oxidant | 79% | nih.gov |

| Various N-tosylhydrazones | Elemental Sulfur | TBAI | Metal-free, Hurd-Mori improvement | Good | mdpi.comorganic-chemistry.org |

| Ketones (in situ hydrazone formation) | Elemental Sulfur | I₂ / DMSO | One-pot from ketone | Good | nih.gov |

| N-tosylhydrazones | Ammonium Thiocyanate | None (in EtOH) | Room temp, eco-friendly | Very Good | organic-chemistry.org |

Strategies for Carboxamide Moiety Incorporation

To synthesize the target molecule, N-benzyl-1,2,3-thiadiazole-4-carboxamide, the N-benzylcarboxamide group must be introduced at the C4 position of the thiadiazole ring. This is typically achieved through standard acylation reactions involving a carboxylic acid precursor.

The formation of the amide bond in thiadiazole carboxamides generally follows conventional synthetic organic chemistry protocols. The most direct route involves the reaction of a 1,2,3-thiadiazole-4-carboxylic acid with benzylamine. Because direct reaction is inefficient, the carboxylic acid must first be "activated."

A common activation strategy is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the 1,2,3-thiadiazole-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1,2,3-thiadiazole-4-carbonyl chloride is then reacted with benzylamine, often in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct, to yield the final this compound.

Alternatively, peptide coupling agents can be used to facilitate the direct condensation of the carboxylic acid and benzylamine. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for this purpose. These reactions are typically carried out in aprotic solvents like dimethylformamide (DMF) or dichloromethane.

It is also possible to construct the amide functionality before the formation of the thiadiazole ring. As demonstrated in the synthesis of furan-based carboxamides, a precursor already containing the amide group can be subjected to the Hurd-Mori reaction to form the thiadiazole ring in a later step. researchgate.net This strategy can be advantageous if the stability of the thiadiazole ring is a concern under the conditions required for amide bond formation.

| Precursor 1 | Precursor 2 | Coupling Method | Solvent | Product | Reference |

| 1,2,3-Thiadiazole-4-carboxylic acid | Benzylamine | Acyl chloride formation (e.g., SOCl₂) followed by amination | Dichloromethane, Pyridine | This compound | General Method |

| 1,2,3-Thiadiazole-4-carboxylic acid | Benzylamine | Peptide coupling agents (e.g., DCC, EDC) | DMF, Dichloromethane | This compound | General Method |

| 5-acetyl-2-methylfuran-3-carboxamide | Carboethoxyhydrazine, then SOCl₂ | Hurd-Mori cyclization on amide-containing precursor | Chloroform | 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamide | researchgate.net |

Direct Condensation Approaches for Carboxamide Formation

The formation of the carboxamide linkage is a critical step in the synthesis of this compound. Direct condensation is a primary strategy, involving the reaction of a carboxylic acid derivative with an amine. In this context, the key precursors are 1,2,3-thiadiazole-4-carboxylic acid and benzylamine.

This transformation typically requires the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents used for this purpose include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by benzylamine to form the desired amide bond. The reaction is often performed in aprotic solvents like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) and may include an additive like triethylamine (Et₃N) to neutralize any acidic byproducts generated during the reaction.

One of the most widely used procedures for synthesizing heterocyclic compounds based on sulfamides involves their condensation with carbonyl compounds. The choice of solvent, coupling agent, and reaction conditions can significantly impact the yield and purity of the final product.

Table 1: Common Coupling Agents for Direct Carboxamide Formation

| Coupling Agent | Full Name | Byproduct | Common Solvents |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | CH₂Cl₂, THF |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | DMF, CH₂Cl₂ |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | DMF, NMP |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HMPA | DMF, CH₂Cl₂ |

Introduction of the N-Benzyl Moiety in Thiadiazole Systems

The N-benzyl group is a crucial pharmacophore in many biologically active molecules. Its introduction into the this compound structure is typically achieved during the final amide bond formation step, as described above. However, understanding general benzylation techniques provides a broader context for synthetic strategies.

Benzylation is a form of alkylation where a benzyl (B1604629) group (C₆H₅CH₂-) is introduced onto a heteroatom, such as nitrogen. In the context of heterocycles, N-benzylation is a common transformation. This is typically accomplished via a nucleophilic substitution reaction where a nitrogen atom in the heterocyclic ring attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride) or another benzyl derivative with a good leaving group.

The reaction often requires a base to deprotonate the nitrogen atom, enhancing its nucleophilicity. The choice of base and solvent is critical and depends on the substrate's reactivity and solubility. While direct benzylation of the thiadiazole ring nitrogen is possible, it can lead to issues with regioselectivity, as there are multiple nitrogen atoms in the ring. nih.gov For the target molecule, introducing the benzyl group via amide formation with benzylamine is a more controlled and efficient approach.

The most direct and specific method for forming this compound involves the coupling of 1,2,3-thiadiazole-4-carboxylic acid with benzylamine. This route ensures the benzyl group is located on the amide nitrogen, avoiding potential side reactions on the thiadiazole ring itself.

The synthesis begins with the construction of the 1,2,3-thiadiazole-4-carboxylic acid core. This can be achieved through methods like the Hurd-Mori synthesis, which involves the cyclization of hydrazones derived from active methylene (B1212753) compounds with thionyl chloride (SOCl₂). researchgate.net Once the thiadiazole carboxylic acid is obtained, it is activated with a coupling agent (e.g., EDC or DCC) and reacted with benzylamine to yield the final product. This strategy offers high regioselectivity and is generally efficient.

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Advanced techniques such as microwave and ultrasound irradiation offer numerous advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved product purity, aligning with the principles of green chemistry. tandfonline.comnih.gov

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This localized heating can lead to a significant acceleration of reaction rates. For the synthesis of thiadiazole derivatives, microwave irradiation has been successfully employed. jusst.orgnih.gov For instance, the cyclization step to form the thiadiazole ring or the final amide coupling can be performed under microwave conditions.

Studies on the synthesis of various 1,3,4-thiadiazole (B1197879) derivatives have shown that microwave irradiation can reduce reaction times from several hours to mere minutes, often with improved yields compared to conventional heating. jusst.orgpnrjournal.com This method is considered more eco-friendly due to its high energy efficiency. pnrjournal.com The synthesis of this compound could be adapted to a microwave-assisted protocol, potentially for both the Hurd-Mori cyclization and the final condensation step, leading to a more rapid and sustainable process.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Condensation for Triazole-thione | 290 minutes | 10-25 minutes | ~19% | nih.gov |

| Cyclization for 1,2,4-Triazole | >4.0 hours | 1 minute | N/A | nih.gov |

Sonochemistry, or the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates.

Ultrasound has been effectively used for the synthesis of various thiazole (B1198619) and thiadiazole derivatives. tandfonline.comarabjchem.orgsemanticscholar.org The benefits include shorter reaction times, higher yields, greater product purity, and simpler workup procedures. tandfonline.com For example, the condensation reactions required to build the thiadiazole ring or form the final carboxamide can be promoted by ultrasonic irradiation, often at lower temperatures than conventional heating, thereby minimizing side product formation. arabjchem.org This technique represents a powerful tool for the efficient and environmentally friendly synthesis of this compound and related compounds. nih.govacs.org

Solvent-Free Reaction Conditions

In alignment with the principles of green chemistry, solvent-free reaction conditions, often coupled with microwave irradiation, have emerged as a powerful strategy for synthesizing heterocyclic compounds, including thiadiazole derivatives. These methods are advantageous as they often lead to shorter reaction times, higher yields, and simplified work-up procedures compared to conventional heating methods.

Microwave-assisted synthesis has been successfully employed for various multi-step reactions leading to 1,2,4-triazole derivatives that incorporate a 1,2,3-thiadiazole moiety nih.gov. This approach has demonstrated a significant reduction in reaction time while providing high product yields researchgate.net. For instance, the one-pot synthesis of Schiff bases under microwave irradiation is noted for being rapid and efficient researchgate.net. Similarly, novel thiazolyl-pyridazinediones have been prepared through multicomponent synthesis under microwave irradiation, highlighting the utility of this eco-friendly energy source in generating bioactive molecules nih.gov. While direct solvent-free synthesis of this compound is not extensively detailed, these examples underscore a clear and effective trend toward minimizing solvent use in the synthesis of related heterocyclic systems.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Triazole Derivatives This table is representative of the advantages of microwave-assisted synthesis for related heterocyclic compounds.

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Microwave-Assisted Synthesis | Minutes (e.g., 4-8 min) | High | Solvent-free or reduced solvent, 500W, 150°C |

| Conventional Heating | Hours to Days | Variable | Refluxing in organic solvents |

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials. The Ugi four-component reaction (U-4CR) stands out as a particularly green, rapid, and versatile MCR for generating molecular diversity and has been successfully applied to the synthesis of 4-methyl-1,2,3-thiadiazole derivatives nih.govresearchgate.net.

This one-pot methodology involves the reaction of a primary amine, an aldehyde, a carboxylic acid (or a thiadiazole carboxylic acid derivative), and an isocyanide. In the context of creating analogues of this compound, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid can serve as the acid component. The reaction proceeds efficiently in methanol, yielding a diverse library of compounds with yields ranging from low to excellent (e.g., 3-89%) researchgate.net. This strategy allows for the rapid combination of various bioactive substructures, making it a powerful tool for developing novel pesticide and pharmaceutical candidates nih.govresearchgate.net. The flexibility of the Ugi reaction is a key advantage, as it allows for a wide variety of starting materials to be used, leading to extensive scaffold diversification nih.gov.

Table 2: Representative Ugi Four-Component Reaction for 1,2,3-Thiadiazole Derivatives

| Amine Component | Aldehyde Component | Isocyanide Component | Acid Component | Reported Yield |

|---|---|---|---|---|

| e.g., Substituted Aniline | e.g., Benzaldehyde | e.g., Isocyanocyclohexane | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | 3-89% |

Transition Metal-Catalyzed and Metal-Free Synthetic Approaches

Both metal-free and transition-metal-catalyzed reactions offer robust pathways to the 1,2,3-thiadiazole core, providing alternatives to classical methods like the Hurd-Mori reaction.

Metal-Free Approaches

Modern metal-free strategies often provide milder and more environmentally benign routes to 1,2,3-thiadiazoles. One notable method is the tetrathiafulvalene iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and elemental sulfur. This approach serves as a facile and practical improvement on the Hurd-Mori synthesis, furnishing 4-aryl-1,2,3-thiadiazoles in moderate to good yields without the need for transition metals or harsh reagents mdpi.comorganic-chemistry.orgacs.org.

Another significant metal-free approach is the iodine/dimethyl sulfoxide (I₂/DMSO)-mediated cross-coupling cyclization. This one-pot, three-component reaction utilizes enaminones, tosylhydrazine, and elemental sulfur to construct 5-acyl-1,2,3-thiadiazoles mdpi.comorganic-chemistry.orgacs.orgacs.org. The reaction proceeds with a broad tolerance for various functional groups and provides the desired products in yields up to 92% mdpi.com. In this system, DMSO acts as both the solvent and an oxidant, which is key to regenerating the iodine catalyst frontiersin.org. The operational simplicity and high efficiency of these methods make them attractive for modern organic synthesis organic-chemistry.orgacs.org.

Transition Metal-Catalyzed and Promoted Approaches

While metal-free syntheses are gaining prominence, transition metal catalysis remains a cornerstone for the formation of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, have been effectively used to functionalize bromo-substituted benzo[1,2-d:4,5-d′]bis( mdpi.comacs.orgacs.orgthiadiazole) derivatives nih.gov. These reactions allow for the selective introduction of various aryl and heteroaryl groups onto the thiadiazole-containing scaffold, demonstrating the power of transition metals in derivatization nih.gov. Although not a direct synthesis of the thiadiazole ring itself, these C-H functionalization and cross-coupling methods are vital for elaborating the core structure into more complex analogues. These techniques are potentially suitable for creating derivatives of this compound, provided an appropriate halogenated precursor is available researchgate.net.

Table 3: Summary of Selected Metal-Free and Metal-Catalyzed Synthetic Methods

| Method Type | Key Reagents/Catalyst | Starting Materials | Product Type | Key Advantages |

|---|---|---|---|---|

| Metal-Free | TBAI (catalyst) | N-Tosylhydrazones, Sulfur | 4-Aryl-1,2,3-thiadiazoles | Improved Hurd-Mori, avoids hazardous reagents |

| Metal-Free | I₂/DMSO | Enaminones, Tosylhydrazine, Sulfur | 5-Acyl-1,2,3-thiadiazoles | One-pot, high yield, broad functional group tolerance |

| Transition Metal-Catalyzed | Palladium Complexes (e.g., Pd(PPh₃)₄) | Bromo-substituted thiadiazoles, Boronic Esters | Arylated thiadiazole derivatives | Powerful for scaffold functionalization and diversification |

Structural Elucidation and Conformational Analysis of N Benzyl 1,2,3 Thiadiazole 4 Carboxamide

Spectroscopic Characterization Techniques in Compound Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For N-benzyl-1,2,3-thiadiazole-4-carboxamide, both ¹H and ¹³C NMR spectroscopy would provide critical data for its structural confirmation.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals are indicative of the electronic environment and connectivity of the protons. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) (-CH₂-) protons, the amide (NH) proton, and the proton on the thiadiazole ring. The aromatic protons would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene protons adjacent to the nitrogen and the phenyl ring would likely resonate as a doublet around δ 4.5-4.7 ppm after coupling with the amide proton. The amide proton itself would present as a triplet in the region of δ 9.0-9.5 ppm, and the proton on the 1,2,3-thiadiazole (B1210528) ring would be expected to be a singlet in the downfield region.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would display unique signals for each carbon atom in a distinct chemical environment. The carbonyl carbon of the amide group is typically observed in the range of δ 160-165 ppm. The carbons of the 1,2,3-thiadiazole ring would have characteristic chemical shifts, for instance, signals for carbons in a 1,2,3-thiadiazole ring have been observed in related structures. mdpi.com The carbons of the benzyl group would appear in the aromatic region (δ 127-140 ppm), with the methylene carbon signal appearing further upfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiadiazole-H | ~8.5-9.0 (s) | - |

| Amide-H | ~9.0-9.5 (t) | - |

| Benzyl-CH₂ | ~4.5-4.7 (d) | ~43-45 |

| Benzyl-Ar-H (ortho) | ~7.2-7.4 (m) | ~127-129 |

| Benzyl-Ar-H (meta) | ~7.2-7.4 (m) | ~128-130 |

| Benzyl-Ar-H (para) | ~7.2-7.4 (m) | ~127-129 |

| Thiadiazole-C4 | - | ~140-145 |

| Thiadiazole-C5 | - | ~150-155 |

| Amide-C=O | - | ~160-165 |

| Benzyl-C1' | - | ~138-140 |

Note: The predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

A strong absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amide. The C=O stretching vibration of the amide group (Amide I band) would be expected to appear as a strong, sharp peak around 1650-1680 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II band) typically appear around 1520-1570 cm⁻¹. The aromatic C-H stretching vibrations of the benzyl group would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. The characteristic vibrations of the 1,2,3-thiadiazole ring would also be present, though they can be more complex and appear in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Amide) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Amide) | Stretching | 1650-1680 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| N-H (Amide) | Bending | 1520-1570 |

| C-N | Stretching | 1200-1350 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways could include the cleavage of the amide bond, leading to the formation of a benzylaminium ion and a 1,2,3-thiadiazole-4-carbonyl cation. Another likely fragmentation would be the loss of the benzyl group, resulting in a fragment corresponding to the 1,2,3-thiadiazole-4-carboxamide (B1266815) moiety. The fragmentation of the thiadiazole ring itself could also be observed. In some cases, the molecular ion appears in a protonated form, [M+H]⁺. scispace.comresearchgate.net

Advanced Crystallographic Investigations

Single-crystal X-ray diffraction analysis of 1,2,3-thiadiazole derivatives has been instrumental in confirming their planar ring structures and understanding their intermolecular interactions in the solid state. mdpi.commdpi.com For this compound, obtaining a suitable single crystal would allow for the precise determination of its molecular geometry.

The analysis would confirm the planarity of the 1,2,3-thiadiazole ring. It would also provide accurate measurements of all bond lengths and angles, for instance, the C-S, S-N, N-N, N-C, and C-C bond lengths within the thiadiazole ring, as well as the geometry of the carboxamide linker and the benzyl substituent. Furthermore, the crystallographic data would reveal the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding (e.g., between the amide N-H and the carbonyl oxygen of an adjacent molecule) and π-π stacking interactions between the aromatic rings.

In the solid state, the amide bond is typically found to be in a planar, or near-planar, conformation. The conformation around the N-CH₂ and CH₂-C(aromatic) bonds can be more flexible. X-ray crystallographic data from related structures can help to predict the likely conformations of this compound. These studies often reveal the presence of intramolecular and intermolecular hydrogen bonds that stabilize specific conformations. The crystalline sponge method is an innovative technique that can be used for the structural elucidation of compounds that are challenging to crystallize on their own. researchgate.net

Conformational Landscape and Torsional Analysis

The conformational preferences of this compound would be determined by the rotational freedom around several key single bonds:

The bond connecting the 1,2,3-thiadiazole ring to the carboxamide group.

The C-N bond of the amide linkage.

The bond between the amide nitrogen and the benzyl group.

The bond between the benzyl group's methylene carbon and the phenyl ring.

Rotation around these bonds would give rise to various conformers with different spatial arrangements of the thiadiazole ring, the carboxamide plane, and the benzyl group. The relative energies of these conformers would be influenced by a combination of steric hindrance, electronic effects, and potential intramolecular hydrogen bonding.

A comprehensive torsional analysis would involve mapping the potential energy surface as a function of the dihedral angles associated with these rotations. This would reveal the lowest energy conformations (ground states) and the energy barriers to rotation between them. Such an analysis is typically performed using computational chemistry methods, such as Density Functional Theory (DFT), or through experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Without such specific studies, any detailed discussion on the conformational landscape, including specific dihedral angles or the presentation of data tables on torsional barriers, would be speculative. Further research, including crystallographic analysis or computational modeling, is required to elucidate the precise three-dimensional structure and conformational dynamics of this compound.

Computational and Theoretical Investigations of N Benzyl 1,2,3 Thiadiazole 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules. For N-benzyl-1,2,3-thiadiazole-4-carboxamide, these methods can elucidate its three-dimensional structure, electronic charge distribution, and spectroscopic characteristics. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational efficiency. researchgate.netresearchgate.net

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | N1-N2 | 1.36 |

| N2=C3 | 1.32 | |

| C4-C(O) | 1.50 | |

| C(O)=O | 1.24 | |

| N-H (Amide) | 1.01 | |

| Bond Angles (°) | S-N1-N2 | 110.5 |

| N1-N2-C3 | 115.0 | |

| O=C-N (Amide) | 123.0 | |

| C4-C(O)-N | 116.5 |

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive and can be easily polarized, whereas a large gap indicates high stability. nih.govmdpi.com From the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated to further quantify the molecule's reactivity. jchemlett.comdergipark.org.tr

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.42 |

| Energy Gap (ΔE) | 5.43 |

| Electronegativity (χ) | 4.14 |

| Chemical Hardness (η) | 2.72 |

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density among the atoms in a molecule. This analysis provides insight into the electrostatic nature of the compound and helps identify potential sites for electrophilic and nucleophilic attack. In this compound, the electronegative nitrogen, oxygen, and sulfur atoms are expected to carry partial negative charges, while the hydrogen atoms and the carbonyl carbon atom are expected to be positively charged. nih.govmdpi.com This charge distribution is fundamental to understanding the molecule's intermolecular interactions and binding behavior.

| Atom | Charge (e) |

|---|---|

| S (Thiadiazole) | +0.35 |

| N1 (Thiadiazole) | -0.28 |

| N2 (Thiadiazole) | -0.15 |

| O (Carbonyl) | -0.60 |

| N (Amide) | -0.45 |

| C (Carbonyl) | +0.55 |

Theoretical vibrational frequency analysis is performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. The calculations yield a set of vibrational modes and their corresponding frequencies. These theoretical frequencies are often scaled by a constant factor to correct for systematic errors inherent in the computational method, allowing for a more accurate comparison with experimental spectra. researchgate.net This analysis is crucial for confirming the molecular structure and identifying characteristic functional groups, such as the C=O stretch of the carboxamide, the N-H stretch of the amide, and various vibrations associated with the aromatic thiadiazole and benzyl (B1604629) rings. dergipark.org.tr

| Vibrational Mode | Predicted Frequency (cm-1) | Assignment |

|---|---|---|

| ν(N-H) | 3450 | Amide N-H stretch |

| ν(C-H)arom | 3100-3000 | Aromatic C-H stretch |

| ν(C=O) | 1695 | Carbonyl C=O stretch |

| ν(C=N) | 1580 | Thiadiazole ring C=N stretch |

| δ(N-H) | 1540 | Amide N-H bend |

To understand the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. tandfonline.com The calculations provide the excitation energy (often expressed in nm), the oscillator strength (a measure of transition probability), and the nature of the molecular orbitals involved in the transition (e.g., π → π* or n → π). For an aromatic system like this compound, strong absorptions due to π → π transitions are expected. researchgate.net

| Excitation Energy (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 295 | 0.35 | HOMO → LUMO | π → π |

| 260 | 0.21 | HOMO-1 → LUMO | π → π |

| 235 | 0.18 | HOMO → LUMO+1 | π → π* |

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (Amide) | π(C=O) | 45.5 |

| π(C=C)Benzyl | π(C=C)Benzyl | 20.8 |

| π(C=N)Thiadiazole | π(C=C)Thiadiazole | 18.2 |

| LP(2) O (Carbonyl) | σ(N-CAmide) | 15.1 |

Computational chemistry provides powerful tools to investigate the structural, electronic, and energetic properties of molecules like this compound. These theoretical approaches complement experimental data, offering insights into molecular behavior at an atomic level, which is crucial for understanding its interaction with biological targets and for the rational design of new derivatives.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for understanding the dynamic behavior of this compound. These methods rely on molecular mechanics force fields, which are collections of equations and associated parameters designed to approximate the potential energy of a system of atoms.

Force Field Parameterization and Molecular Mechanics Studies

Standard force fields like AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) provide parameters for common biomolecules but often lack accurate parameters for novel heterocyclic compounds such as this compound. nih.gov Therefore, a critical first step in molecular modeling is the development of specific and accurate force field parameters for the molecule of interest. nih.gov

The parameterization process typically involves using quantum mechanical (QM) calculations to derive the necessary data. researchgate.netmdpi.com This process includes:

Partial Atomic Charges: These are crucial for describing the electrostatic interactions. They are often derived by fitting them to the electrostatic potential (ESP) calculated at a high level of QM theory, such as Hartree-Fock (HF/6-31G*) or Density Functional Theory (DFT). nih.govnih.gov

Bonded Parameters: These include equilibrium values and force constants for bond stretching, angle bending, and dihedral (torsional) angles. Bond and angle parameters are often obtained from the geometry optimization of the molecule, while dihedral parameters are derived by fitting the molecular mechanics (MM) energy profile to a QM potential energy surface scan for the rotation around a specific bond. mdpi.comnih.gov

Van der Waals Parameters: Lennard-Jones parameters for novel atom types are typically transferred from existing, well-validated parameters for similar atoms in the force field. mdpi.com

The CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF) are specialized extensions designed to generate parameters for drug-like molecules by analogy to a pre-parameterized set of model compounds. nih.govnih.govresearchgate.netyoutube.com However, for maximum accuracy, especially for key torsional angles that define the molecule's conformation, custom parameterization is often required. mdpi.com

Table 1: Representative Parameters for Force Field Development

| Parameter Type | Description | Derivation Method |

| Non-Bonded | ||

| Partial Charge | Defines electrostatic interactions. | Fitted to QM electrostatic potential (e.g., HF/6-31G*). nih.govnih.gov |

| Lennard-Jones (ε, Rmin) | Defines van der Waals repulsion and attraction. | Transferred by analogy from existing atom types. mdpi.com |

| Bonded | ||

| Bond (kb, b₀) | Force constant and equilibrium length for covalent bonds. | From QM geometry optimization and vibrational analysis. nih.gov |

| Angle (kθ, θ₀) | Force constant and equilibrium angle for valence angles. | From QM geometry optimization and vibrational analysis. nih.gov |

| Dihedral (kχ, n, δ) | Force constant, periodicity, and phase for torsional angles. | Fitted to QM potential energy surface scans. mdpi.com |

Conformational Sampling and Energy Minimization

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Identifying the most stable, low-energy conformations is crucial for understanding how it might bind to a biological target.

Computational methods are used to explore this landscape and identify energy minima. A common approach is to perform a systematic search by rotating key dihedral angles and calculating the energy of each resulting conformation. The geometry of these conformers is then optimized to find the nearest local energy minimum.

Density Functional Theory (DFT) is a widely used QM method for accurate geometry optimization and energy calculation. nih.gov For instance, a method like B3LYP with a 6-31G* basis set can provide reliable structural and energetic information. researchgate.netufms.br Such calculations can determine the relative stability of different conformers, such as those arising from the rotation around the amide bond or the bond connecting the benzyl group. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic picture, simulating the movement of atoms over time to explore the conformational space available to the molecule at a given temperature. nih.gov

Table 2: Hypothetical Conformational Energy Profile

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Description |

| 1 | 0° (syn-periplanar) | +3.5 | Sterically hindered conformation. |

| 2 | 60° (syn-clinal) | +1.2 | Local minimum. |

| 3 | 120° (anti-clinal) | +1.5 | Local minimum. |

| 4 | 180° (anti-periplanar) | 0.0 | Global energy minimum, most stable conformation. |

This table is illustrative and shows a typical energy profile for rotation around a single bond.

Ab Initio Calculations on 1,2,3-Thiadiazole (B1210528) Coordination

Ab initio (from first principles) quantum mechanical calculations are vital for studying the electronic structure and reactivity of the 1,2,3-thiadiazole ring. These calculations can predict how the molecule interacts and coordinates with other chemical species, such as metal ions within an enzyme's active site.

Studies on 1,2,3-thiadiazole derivatives have shown that the heteroatoms of the ring are key sites for coordination. nih.gov The ring can act as a ligand, binding to metal ions through its nitrogen atoms. For example, research has shown that 1,2,3-thiadiazoles can coordinate to the heme iron of cytochrome P450 enzymes. nih.gov The specific mode of binding (e.g., which nitrogen atom is involved) can be influenced by the architecture of the enzyme's active site. nih.gov

Ab initio calculations on 1,2,3-thiadiazole have confirmed that the N2 nitrogen is a primary site of coordination. researchgate.net These theoretical studies can also predict the structural changes that occur within the thiadiazole ring upon coordination to a metal center. researchgate.net Such insights are invaluable for designing derivatives that can act as specific enzyme inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of this compound analogs, QSAR can be a powerful tool to predict the activity of unsynthesized compounds and guide the design of more potent molecules.

Descriptor Generation and Selection for this compound Series

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For a series of thiadiazole derivatives, a wide range of descriptors can be generated. researchgate.net

These descriptors can be categorized as:

Physicochemical: These describe properties like lipophilicity (logP), molar refractivity (MR), and molar volume. researchgate.net Lipophilicity is often a key factor in determining how a molecule interacts with biological membranes and hydrophobic pockets in proteins. researchgate.net

Electronic: These descriptors quantify the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are typically calculated using quantum mechanical methods.

Topological: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and branching.

3D Descriptors: In methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are placed in a 3D grid. Descriptors are then calculated at each grid point, representing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

Once a large pool of descriptors is generated, a crucial step is to select a smaller subset that is most relevant to the biological activity, avoiding redundancy and overfitting the model.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Class | Example Descriptors | Relevance |

| Physicochemical | logP, Molar Refractivity (MR), Polarizability (POL) | Describes lipophilicity, size, and electronic distribution. researchgate.net |

| Electronic | HOMO/LUMO Energy, Dipole Moment | Relates to chemical reactivity and polar interactions. |

| 3D-Field Based | Steric, Electrostatic, Hydrophobic Fields (CoMFA/CoMSIA) | Maps the 3D structural requirements for optimal interaction with a target. |

| Structural | Molecular Weight (MW), Number of Rotatable Bonds (NRB) | Basic descriptors of size and flexibility. researchgate.net |

Statistical Modeling for Activity Prediction

After selecting the most relevant descriptors, a mathematical model is built to correlate them with the observed biological activity (e.g., IC₅₀ or pIC₅₀ values). Several statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This method generates a simple linear equation that relates the biological activity to a combination of the selected descriptors. researchgate.net

Partial Least Squares (PLS): This is a robust statistical method commonly used in QSAR, especially when the number of descriptors is large or they are correlated. It is the engine behind 3D-QSAR methods like CoMFA and CoMSIA.

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the human brain that can capture intricate relationships between descriptors and activity.

The predictive power of a QSAR model must be rigorously validated. Internal validation is often performed using the leave-one-out cross-validation (q²) method. External validation involves using the model to predict the activity of a set of compounds (the test set) that was not used in building the model (R²pred). nih.gov A statistically robust and predictive QSAR model can then be used to reliably estimate the activity of new, hypothetical this compound derivatives.

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Significance |

| R² | Coefficient of determination. | Measures the goodness of fit of the model to the training set data. A value closer to 1.0 indicates a better fit. researchgate.net |

| q² or R²cv | Cross-validated correlation coefficient. | Measures the internal predictive ability of the model. A q² > 0.5 is generally considered indicative of a good model. |

| R²pred | Predictive R² for the external test set. | Measures the model's ability to predict the activity of new compounds. An R²pred > 0.6 is desirable. nih.gov |

| F-statistic | Fisher's test value. | Indicates the statistical significance of the regression model. |

| SEE / MSE | Standard Error of Estimate / Mean Squared Error. | Measures the deviation of the predicted values from the experimental values. Lower values are better. |

Computational Mechanistic Studies of Reaction Pathways

The reaction pathways of this compound and its parent compounds are characterized by intricate multi-step processes. Computational mechanistic studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the transition states, intermediates, and energy landscapes of these reactions.

A cornerstone in the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction. wikipedia.orgnih.govmdpi.com This method involves the cyclization of α-acyl or α-tosylhydrazones with thionyl chloride. wikipedia.orgmdpi.com While experimental studies have long established this synthetic route, computational investigations have provided a more granular understanding of the reaction mechanism. These studies have mapped out the stepwise process, identifying key intermediates and the associated energy barriers for each step. The success of the Hurd-Mori reaction can be highly dependent on the nature of the substituents, a factor that can be rationalized through computational analysis of the electronic effects on the transition state energies. nih.gov For instance, the synthesis of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, a related compound, is achieved through this method. nih.gov

One of the most extensively studied reaction pathways for 1,2,3-thiadiazoles is their decomposition upon exposure to heat or light. researchgate.net This process is of fundamental interest due to the extrusion of a stable nitrogen molecule and the formation of highly reactive intermediates. researchgate.net Computational studies have been pivotal in mapping the potential energy surfaces for these decomposition reactions.

Photochemical Decomposition:

Upon photochemical excitation, 1,2,3-thiadiazoles are known to undergo ring-opening and nitrogen extrusion to form thiirene and thioketene intermediates. researchgate.netrsc.orgnih.gov Ultrafast time-resolved spectroscopic studies, complemented by theoretical calculations, have shown that the formation of these species can occur on a sub-picosecond timescale. researchgate.netnih.gov Computational models have proposed two primary mechanisms for this photoinduced rearrangement: a stepwise pathway involving a thiocarbene intermediate and a concerted rearrangement from the excited state. researchgate.net

The relative stability and subsequent reactions of the thiirene and thioketene intermediates have also been a subject of computational inquiry. These studies help to explain the final product distribution observed in experimental settings. For example, the dimerization of these intermediates to form 1,3-dithiole derivatives has been computationally modeled. researchgate.net

Thermal Decomposition:

Thermally induced decomposition of 1,2,3-thiadiazoles also leads to the loss of nitrogen and the formation of reactive species. researchgate.net Computational studies have explored the reaction coordinates for this process, calculating the activation energies required for the initial bond-breaking steps. The nature of the substituents on the thiadiazole ring can significantly influence the temperature at which decomposition occurs, a phenomenon that can be predicted and understood through theoretical calculations of the transition state energies.

Below are illustrative data tables summarizing typical computational findings for the reaction pathways of 1,2,3-thiadiazole derivatives, which can be considered analogous to what would be expected for this compound.

Table 1: Illustrative Calculated Activation Energies for the Hurd-Mori Synthesis of a Generic 1,2,3-Thiadiazole

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Formation of the N-sulfinylhydrazone intermediate | 10-15 |

| 2 | Intramolecular cyclization | 18-25 |

| 3 | Elimination of HCl and SO | 5-10 |

Note: These are representative values and can vary significantly based on the specific substrates and computational methods employed.

Table 2: Illustrative Calculated Relative Energies for the Photochemical Decomposition of a Generic 1,2,3-Thiadiazole

| Species | Description | Relative Energy (kcal/mol) |

| Ground State 1,2,3-Thiadiazole | Starting material | 0 |

| S1 Excited State | Initially populated excited state | 90-100 |

| Transition State (N2 extrusion) | Energy barrier to decomposition | 5-15 (from S1) |

| Thiirene Intermediate | Three-membered ring intermediate | 30-40 |

| Thioketene Intermediate | Cumulene intermediate | 25-35 |

Note: These are representative values and can vary significantly based on the specific substituents and the solvent environment.

Structure Activity Relationship Sar Studies of N Benzyl 1,2,3 Thiadiazole 4 Carboxamide Derivatives

Impact of N-Benzyl Substitutions on Biological Efficacy

The N-benzyl moiety plays a crucial role in the interaction of these carboxamide derivatives with their biological targets. Modifications to the benzyl (B1604629) ring, such as the introduction of halogens, alkyl, and cyclic alkyl groups, have been shown to significantly modulate the biological activity.

Halogenation Effects on the Benzyl Group on Activity Modulation

The introduction of halogen atoms to the benzyl group has a profound impact on the biological activity of N-benzyl-1,2,3-thiadiazole-4-carboxamides. The nature, position, and number of halogen substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity to target proteins.

Research on the anti-HIV activity of 1,2,3-thiadiazole (B1210528) derivatives has demonstrated that di-halogenation of a phenyl ring can significantly enhance antiviral potency. Specifically, a derivative with a 2,4-dibromo substitution exhibited the highest activity. The SAR studies indicated a clear trend in antiviral strength based on the halogen present, with the order being 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂. mdpi.com

In the context of necroptosis inhibition, a series of nih.govnih.govnih.govthiadiazole benzylamides were evaluated, and it was found that 2,6-dihalobenzylamides at the 5-position of the thiadiazole ring were optimal for activity. nih.govnih.gov This suggests that di-substitution at the ortho positions of the benzyl ring is a key factor for this specific biological activity.

Furthermore, studies on the aphicidal activity of (E)-β-farnesene based carboxamides of thiadiazoles showed that the introduction of fluoro or difluoro groups on the phenyl moiety significantly enhanced their insecticidal potential. mdpi.com

| Compound ID | N-Benzyl Substitution | Biological Activity | Activity Metric | Reference |

| 1 | 2,4-dibromophenyl | Anti-HIV | EC₅₀ = 0.0364 µM | mdpi.com |

| 2 | 2,4-dichlorophenyl | Anti-HIV | Lower than 2,4-Br₂ | mdpi.com |

| 3 | 2,4-difluorophenyl | Anti-HIV | Lower than 2,4-Cl₂ | mdpi.com |

| 4 | 2,6-dihalobenzylamide | Necroptosis Inhibition | Optimal Activity | nih.govnih.gov |

| 5 | fluoro-phenyl | Aphicidal | LC₅₀ = 33.4 µg/mL | mdpi.com |

| 6 | difluoro-phenyl | Aphicidal | LC₅₀ = 50.2 µg/mL | mdpi.com |

Influence of Alkyl and Cyclic Alkyl Groups at Specific Positions

The incorporation of alkyl and cyclic alkyl groups on the N-benzyl moiety also serves as a critical determinant of biological efficacy. These groups can affect the molecule's hydrophobicity and steric interactions within the binding pocket of a target protein.

In the development of necroptosis inhibitors, it was discovered that when a small alkyl group, such as a methyl group, was present on the benzylic position, the inhibitory activity was stereospecific, with the (S)-enantiomer being solely responsible for the effect. nih.govnih.gov This highlights the importance of the spatial arrangement of even small alkyl substituents.

Regarding the insecticidal properties of (E)-β-farnesene based 1,2,3-thiadiazole carboxamides, the introduction of a methyl group to the phenyl ring led to a decrease in aphicidal activity compared to halogenated analogs. mdpi.com

Furthermore, a study on the antifungal activities of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates revealed a clear dependency on the length of the alkyl chain. The optimal antifungal activity was observed with chain lengths of 6 to 11 carbons. For instance, the hexyl ester derivative showed potent fungistatic activity against Alternaria kikuchiana, while the heptyl, octyl, and undecyl esters were highly active against Gibberella zeae. nih.gov This indicates that the size and lipophilicity of the alkyl group are crucial for antifungal efficacy.

| Compound ID | N-Benzyl/Alkyl Substitution | Biological Activity | Activity Metric | Reference |

| 7 | (S)-methyl on benzylic position | Necroptosis Inhibition | Active Enantiomer | nih.govnih.gov |

| 8 | methyl-phenyl | Aphicidal | LC₅₀ = 61.8 µg/mL | mdpi.com |

| 9 | Hexyl (as carbamate (B1207046) ester) | Antifungal (A. kikuchiana) | 90.7% inhibition at 50 µg/mL | nih.gov |

| 10 | Heptyl (as carbamate ester) | Antifungal (G. zeae) | 78% inhibition at 5 µg/mL | nih.gov |

| 11 | Octyl (as carbamate ester) | Antifungal (G. zeae) | 63% inhibition at 5 µg/mL | nih.gov |

| 12 | Undecyl (as carbamate ester) | Antifungal (G. zeae) | 59% inhibition at 5 µg/mL | nih.gov |

Role of the 1,2,3-Thiadiazole Ring Substitutions on Activity

The 1,2,3-thiadiazole ring is the central scaffold of these compounds, and substitutions at its 4- and 5-positions are pivotal in defining their biological activity profiles.

Substituent Effects at the 4- and 5-Positions of the 1,2,3-Thiadiazole Ring

SAR studies have shown that small, cyclic alkyl groups at the 4-position of the 1,2,3-thiadiazole ring are optimal for necroptosis inhibitory activity. The cyclopropyl (B3062369) group, in particular, was identified as a favorable substituent. nih.govnih.gov This suggests that a compact and conformationally restricted group at this position enhances the interaction with the target protein.

At the 5-position of the thiadiazole ring, the nature of the substituent has been shown to be critical. For necroptosis inhibitors, a 2,6-dihalobenzylamide group at this position was found to be optimal. nih.govnih.gov This indicates a specific binding pocket that accommodates a di-ortho-substituted aromatic ring.

In the context of antiviral activity, a study on piperidine-based thiadiazole derivatives revealed that substitutions on a phenyl ring attached to the thiadiazole core affect the inhibitory action. mdpi.com While this study does not directly pertain to the 4- and 5-positions of the thiadiazole in the N-benzyl-1,2,3-thiadiazole-4-carboxamide scaffold, it underscores the importance of substituents on aryl rings connected to the thiadiazole core.

| Position on Thiadiazole Ring | Optimal Substituent | Biological Activity | Reference |

| 4-position | Cyclopropyl | Necroptosis Inhibition | nih.govnih.gov |

| 5-position | 2,6-dihalobenzylamide | Necroptosis Inhibition | nih.govnih.gov |

Isomeric Influences on Biological Activity Profiles

The positional isomerism of substituents on the aromatic rings of this compound derivatives can lead to significant differences in their biological activities. This is often attributed to the different spatial arrangements of the substituents, which can affect how the molecule fits into the binding site of its biological target.

Importance of the Carboxamide Linker in Molecular Interactions

The carboxamide linker (-CONH-) is a fundamental component of the this compound scaffold, providing a crucial linkage between the thiadiazole ring and the N-benzyl group. This linker is not merely a passive spacer but actively participates in molecular interactions that are essential for biological activity.

The amide group is known to be a key pharmacophore in many biologically active molecules due to its ability to form hydrogen bonds. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the carboxamide linker allow it to form strong and specific interactions with amino acid residues in the binding sites of target proteins. These hydrogen bonds can play a critical role in the orientation and stabilization of the ligand-protein complex, thereby contributing significantly to the binding affinity and selectivity of the compound.

Hydrogen Bonding Contributions of the Carboxamide Moiety

The carboxamide linkage (-CONH-) is a prevalent functional group in many biologically active molecules and approved drugs, primarily due to its unique ability to participate in hydrogen bonding interactions. nih.govresearchgate.net This moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing it to form strong and specific interactions with biological targets such as protein kinases and receptors. nih.govresearchgate.net

In the context of this compound derivatives, the amide group is crucial for orienting the molecule within a binding site and establishing key hydrogen bonds that contribute to its biological activity. acs.org Theoretical and experimental studies on related thiadiazole structures have demonstrated that functional groups attached to the ring are capable of creating numerous intermolecular interactions, including hydrogen bonding within a crystalline lattice. psu.eduresearchgate.net For instance, in the development of c-Met kinase inhibitors, the thiazole (B1198619) carboxamide moiety was found to be more suitable for hydrogen-bonding interactions with the target enzyme compared to the thiadiazole carboxamide, highlighting the critical role of this functional group in molecular recognition. nih.gov The ability of the carboxamide to form these directed interactions is a cornerstone of the SAR for this scaffold.

Below is an interactive data table summarizing the hydrogen bonding potential of the carboxamide group.

| Feature | Role | Significance in Binding |

| Amide N-H | Hydrogen Bond Donor | Forms directed H-bonds with acceptor residues (e.g., backbone carbonyls) in target proteins. |

| Carbonyl C=O | Hydrogen Bond Acceptor | Forms directed H-bonds with donor residues (e.g., backbone N-H, side-chain hydroxyls) in target proteins. |

| Planarity | Conformational Rigidity | The planar nature of the amide bond helps to restrict the conformation of the molecule, reducing the entropic penalty upon binding. |

Stereochemical Considerations: Enantiomeric Activity Differences

Stereochemistry often plays a pivotal role in the biological activity of chiral compounds. mdpi.com When a chiral center is introduced into the this compound scaffold, significant differences in the activity between enantiomers can be observed. This is particularly evident in derivatives where the benzylic carbon becomes a stereocenter.

A prominent example is found in the study of necrostatins, a series of nih.govnih.govmdpi.comthiadiazole benzylamides that act as necroptosis inhibitors. nih.gov Research on these compounds revealed that when a small alkyl group, such as a methyl group, is introduced at the benzylic position, creating a chiral center, the biological activity is almost exclusively confined to the (S)-enantiomer. nih.gov The (R)-enantiomer, in contrast, shows markedly reduced or no activity. This stark difference underscores the importance of a precise three-dimensional arrangement of substituents for effective interaction with the biological target. Such enantioselectivity suggests that the target protein has a specific chiral binding pocket that preferentially accommodates one enantiomer over the other.

The table below illustrates the typical activity differences observed between enantiomers in this class of compounds.

| Enantiomer | Relative Position of Substituents | Observed Biological Activity | Rationale |

| (S)-Enantiomer | Specific 3D orientation | Potent Inhibitory Activity | Optimal fit into the chiral binding pocket of the target protein, allowing for key binding interactions. |

| (R)-Enantiomer | Mirror-image 3D orientation | Weak or No Activity | Steric clashes or improper positioning of key functional groups within the binding pocket prevent effective binding. |

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to modify a lead compound's core structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile, while retaining the essential binding interactions. cambridgemedchemconsulting.com A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological properties. cambridgemedchemconsulting.com

In the optimization of this compound derivatives, both strategies have been explored. The 1,2,3-thiadiazole ring itself can be considered a bioisostere of other heterocycles like pyrimidine (B1678525) and oxadiazole. researchgate.netnih.gov This allows medicinal chemists to replace the core scaffold with other rings to modulate the compound's characteristics.

Key examples of these strategies include:

Replacement with Thiazole: In the development of c-Met inhibitors, a direct comparison was made between thiadiazole carboxamides and thiazole carboxamides. nih.gov The results indicated that the thiazole carboxamide scaffold led to greater potency, suggesting it was a more favorable scaffold for interactions with that specific target. nih.gov

These examples demonstrate that while the 1,2,3-thiadiazole ring is a viable scaffold, exploring alternative heterocyclic cores can lead to the discovery of compounds with improved therapeutic potential.

The following table summarizes bioisosteric replacements for the 1,2,3-thiadiazole scaffold.

| Original Scaffold | Bioisosteric Replacement | Effect on Activity | Reference |

| 1,2,3-Thiadiazole | Thiophene | Tolerated, but with some erosion of potency. | nih.gov |

| 1,2,3-Thiadiazole | Thiazole | Resulted in greater potency against c-Met kinase. | nih.gov |

| 1,2,3-Thiadiazole | Pyrimidine | Thiadiazole is considered a bioisostere of pyrimidine. | researchgate.net |

| 1,2,3-Thiadiazole | Oxadiazole | Thiadiazole is considered a bioisostere of oxadiazole. | researchgate.netnih.gov |

Mechanistic Investigations of N Benzyl 1,2,3 Thiadiazole 4 Carboxamide in Biological Systems

Enzyme Inhibition Mechanism Studies

Research into thiadiazole carboxamide derivatives has revealed a broad spectrum of enzyme inhibitory activities. The thiadiazole core, existing in isomers such as 1,2,3-, 1,2,4-, and 1,3,4-thiadiazole (B1197879), serves as a critical pharmacophore for interacting with diverse enzyme active sites. nih.gov

Thiadiazole and thiazole (B1198619) carboxamide derivatives have been identified as potent kinase inhibitors, a class of enzymes crucial in cellular signaling pathways that are often dysregulated in cancer. encyclopedia.pubhealthinformaticsjournal.com

Notably, extensive research has focused on the inhibition of the c-Met kinase. In one study, a series of thiazole/thiadiazole carboxamide-derived analogues were designed and synthesized. nih.gov Through several cycles of optimization, specific derivatives emerged as highly potent c-Met inhibitors in both biochemical and cellular assays. healthinformaticsjournal.comnih.gov For instance, compound 51am (a thiazole carboxamide derivative) demonstrated an IC50 value of 2.54 nM against c-Met. nih.gov Mechanistic evaluation showed that these compounds could inhibit c-Met phosphorylation, induce cell cycle arrest, and promote apoptosis in cancer cell lines. healthinformaticsjournal.comnih.gov

While the 1,2,3-thiadiazole (B1210528) scaffold is part of the broader thiadiazole family, specific mechanistic studies on its derivatives against EGFR, HER-2, NIK, and IKK are not prominent in the reviewed literature. However, related structures like 1,3,4-thiadiazoles have been utilized in the discovery of compounds targeting c-Src/Abl tyrosine kinases. encyclopedia.pub